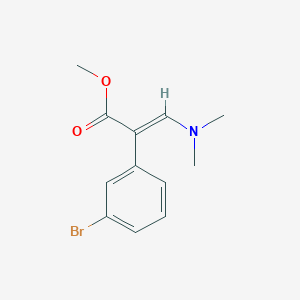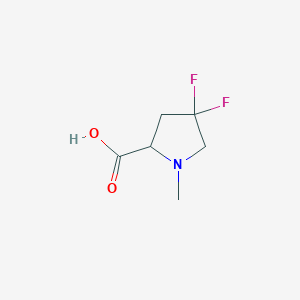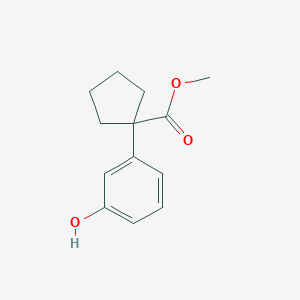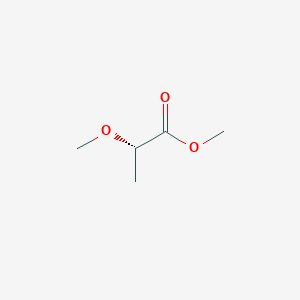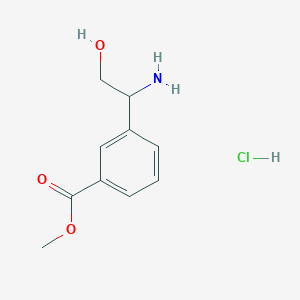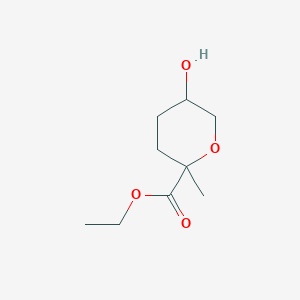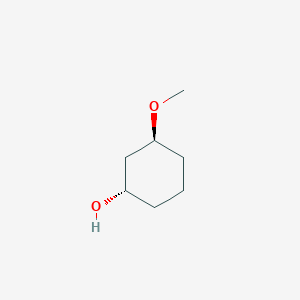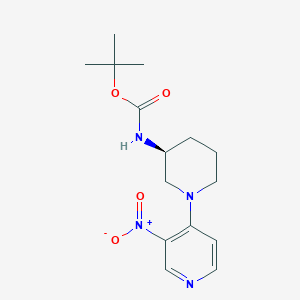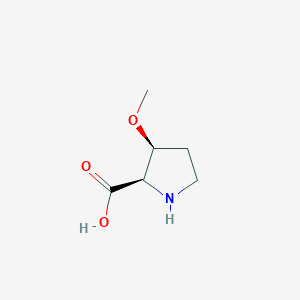![molecular formula C18H11BrS B8222220 4-Bromo-6-phenyldibenzo[b,d]thiophene](/img/structure/B8222220.png)
4-Bromo-6-phenyldibenzo[b,d]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-phenyldibenzo[b,d]thiophene is an organic compound with the molecular formula C₁₈H₁₁BrS It is a derivative of dibenzothiophene, where a bromine atom is substituted at the 4th position and a phenyl group at the 6th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-phenyldibenzo[b,d]thiophene typically involves the bromination of 6-phenyldibenzo[b,d]thiophene. One common method includes the use of sec-butyllithium in tetrahydrofuran at low temperatures (-78 to -60°C) under an inert atmosphere, followed by the addition of ethylene dibromide at room temperature . The reaction mixture is then stirred for several hours to complete the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-phenyldibenzo[b,d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Kumada coupling, where the bromine atom is replaced by different aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products Formed
Substitution Reactions: Products with various functional groups replacing the bromine atom.
Coupling Reactions: Biaryl or diaryl compounds depending on the coupling partner used.
Aplicaciones Científicas De Investigación
4-Bromo-6-phenyldibenzo[b,d]thiophene has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of new materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-phenyldibenzo[b,d]thiophene depends on its application In organic electronics, its role is primarily structural, contributing to the electronic properties of the material
Comparación Con Compuestos Similares
Similar Compounds
Dibenzothiophene: The parent compound without the bromine and phenyl substitutions.
4-Bromo-dibenzothiophene: Similar structure but lacks the phenyl group.
6-Phenyldibenzothiophene: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-6-phenyldibenzo[b,d]thiophene is unique due to the presence of both the bromine and phenyl groups, which can significantly alter its chemical reactivity and electronic properties compared to its analogs.
Propiedades
IUPAC Name |
4-bromo-6-phenyldibenzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrS/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGSHXHPRHARFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2SC4=C3C=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

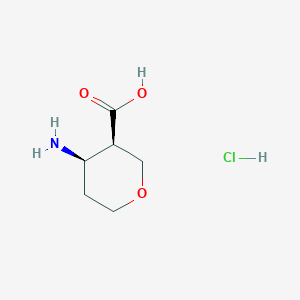
![tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8222169.png)
